Head-to-Head IOP Reduction: 0.001% 15-Ketolatanoprost Matches or Exceeds 0.005% Latanoprost in Glaucomatous Monkey Eyes
In a direct head-to-head study by Wang et al. (2007), 15-ketolatanoprost (KL) was compared against the commercial latanoprost formulation (Xalatan, 0.005%) in cynomolgus monkey eyes with laser-induced unilateral glaucoma. On treatment day 5, the maximum IOP reduction from vehicle-only baseline was 7.6 ± 0.6 mm Hg (23% reduction) for 0.001% KL versus 6.6 ± 0.6 mm Hg (20% reduction) for 0.005% latanoprost, representing an absolute difference of +1.0 mm Hg (15% greater relative reduction) achieved at a 5-fold lower nominal concentration [1]. Additional KL concentrations of 0.0001% and 0.01% produced maximum reductions of 3.0 ± 0.3 mm Hg (9%) and 6.3 ± 0.4 mm Hg (18%) respectively, confirming a monotonic dose-response relationship for KL that is shifted leftward relative to latanoprost [1]. All reductions were statistically significant (P < 0.05 vs. baseline and vehicle), with the 0.001% KL effect reaching P < 0.001 [1].
| Evidence Dimension | Maximum IOP reduction (mm Hg and %) from vehicle-only baseline on treatment day 5 |
|---|---|
| Target Compound Data | 0.001% 15-ketolatanoprost: 7.6 ± 0.6 mm Hg (23% reduction); 0.0001%: 3.0 ± 0.3 mm Hg (9%); 0.01%: 6.3 ± 0.4 mm Hg (18%) |
| Comparator Or Baseline | 0.005% latanoprost (Xalatan): 6.6 ± 0.6 mm Hg (20% reduction) |
| Quantified Difference | +1.0 mm Hg absolute; +15% relative greater reduction at 5-fold lower nominal concentration (0.001% vs. 0.005%) |
| Conditions | Laser-induced unilateral glaucoma in cynomolgus monkeys; once-daily topical dosing, 30 μL; IOP measured hourly for 6 hours post-dose; n = 4–8; minimum 2-week washout between treatments |
Why This Matters
For reproducibility in IOP-lowering research, users must use 15-ketolatanoprost rather than latanoprost if the experimental design requires the specific concentration-response relationship of the 15-keto metabolite, as the potency gap between KL and the parent compound narrows at lower concentrations—a phenomenon not predictable from latanoprost data alone.
- [1] Wang RF, Gagliuso DJ, Mittag TW, Podos SM. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Invest Ophthalmol Vis Sci. 2007;48(9):4143-4147. doi:10.1167/iovs.07-0035. PMID: 17724199. View Source
